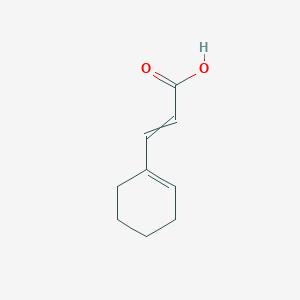

(E)-3-(cyclohex-1-en-1-yl)acrylicacid

Description

Contextualization within α,β-Unsaturated Carboxylic Acids

(E)-3-(cyclohex-1-en-1-yl)acrylic acid belongs to the class of α,β-unsaturated carboxylic acids. This class is characterized by a carbon-carbon double bond between the α and β positions relative to the carboxyl group. sigmaaldrich.com This arrangement results in a conjugated system, where the π-electrons of the C=C double bond and the C=O double bond are delocalized.

This electronic conjugation is fundamental to the reactivity of these molecules. α,β-Unsaturated carbonyl compounds, including carboxylic acids, are known to be excellent Michael acceptors. wikipedia.org This means they are susceptible to conjugate addition, where a nucleophile attacks the β-carbon of the alkene. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgyoutube.com Furthermore, these compounds can participate as dienophiles in Diels-Alder reactions, a powerful cycloaddition method for forming six-membered rings. ucalgary.calibretexts.org The reactivity of the dienophile is often enhanced by electron-withdrawing groups, such as the carboxylic acid group present in this molecule. ucalgary.ca

Structural Features and Significance of the Cyclohexene-Acrylic Acid Conjugate

The structure of (E)-3-(cyclohex-1-en-1-yl)acrylic acid is a deliberate combination of two key functional groups, creating a unique conjugated system.

The Acrylic Acid Moiety: The (E)-...acrylic acid portion of the molecule dictates its fundamental reactivity. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the cyclohexene (B86901) group and the carboxyl group are on opposite sides (trans) of the double bond. This geometry is generally more stable than the alternative (Z)-isomer. The carboxylic acid group is electron-withdrawing, which polarizes the conjugated system, making the β-carbon electrophilic and thus prone to attack by nucleophiles. wikipedia.org

The Cyclohexene Ring: The cyclohex-1-en-1-yl group provides a specific steric and electronic character to the molecule. It acts as a bulky, non-aromatic substituent that influences how the molecule interacts with other reagents. The double bond within the cyclohexene ring is directly conjugated with the acrylic acid system, extending the π-electron network. This extended conjugation can modulate the electronic properties and reactivity of the molecule compared to simpler alkyl or aryl substituted acrylic acids.

The significance of this specific conjugate lies in its utility as a synthetic intermediate. The combination of the reactive acrylic acid system with the defined stereochemistry and the specific bulk of the cyclohexene ring makes it a tailored building block for creating complex target molecules with precise three-dimensional structures.

Overview of Research Trajectories Pertaining to (E)-3-(cyclohex-1-en-1-yl)acrylicacid and its Analogs

While specific, high-impact research focused solely on the parent compound is not widely published, its role as a scaffold for more complex analogs highlights several research directions. The investigation of its analogs provides insight into how modifications to the core structure can lead to molecules with diverse properties and applications.

One clear research trajectory involves the synthesis of substituted analogs to explore structure-activity relationships. By adding different functional groups to the cyclohexene ring, researchers can fine-tune the molecule's electronic and steric properties. This is exemplified by the existence of compounds such as:

(E)-Methyl 3-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)acrylate: This analog introduces multiple methyl groups and a ketone functionality to the ring, significantly altering its steric bulk and electronic nature. nih.gov

(E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid: The addition of a strong electron-withdrawing nitro group to the ring would drastically change the electronic profile of the conjugated system, likely impacting its reactivity in reactions like the Diels-Alder or Michael addition.

Another avenue of research is in the biochemical and metabolic fields . The discovery of related structures produced by living organisms, such as (E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid , a metabolite found in Escherichia coli, suggests that this structural motif is relevant in biological pathways. nih.gov Research in this area could focus on understanding the enzymatic processes that create these molecules or exploring their potential biological activities.

Finally, a third trajectory lies in polymer and materials science . Acrylic acids and their derivatives are fundamental monomers in the synthesis of a vast range of polymers. researchgate.netresearchgate.net The unique cyclohexene substituent of (E)-3-(cyclohex-1-en-1-yl)acrylic acid could be used to create polymers with specific thermal or mechanical properties. The carboxylic acid group can also be derivatized, for example, by reacting it with amines to form amides, opening up pathways to new classes of functional polymers and materials. researchgate.net

Table of Analogs and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| (E)-3-(cyclohex-1-en-1-yl)acrylic acid | C₉H₁₂O₂ | 56453-88-4 |

| (E)-Methyl 3-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)acrylate | C₁₃H₁₈O₃ | Not readily available |

| (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid | C₉H₁₁NO₄ | 899809-64-4 |

| (E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid | C₉H₁₀O₄ | Not readily available |

| Acrylic acid | C₃H₄O₂ | 79-10-7 |

| Michael addition | Not Applicable | Not Applicable |

| Diels-Alder reaction | Not Applicable | Not Applicable |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexen-1-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBJZZUJRAWYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E 3 Cyclohex 1 En 1 Yl Acrylicacid

Established Synthetic Pathways for (E)-3-(cyclohex-1-en-1-yl)acrylic acid

The synthesis of α,β-unsaturated acids like (E)-3-(cyclohex-1-en-1-yl)acrylic acid can be achieved through several established organic reactions. These methods often involve the formation of the carbon-carbon double bond and the carboxylic acid functionality in a controlled manner.

Catalytic Approaches to Carbonylation and Formation of Acrylic Acid Derivatives

Catalytic carbonylation represents a powerful method for the synthesis of carboxylic acids and their derivatives. youtube.com These reactions typically involve the use of a transition metal catalyst, such as palladium or cobalt, to introduce a carbonyl group (CO) into an organic substrate. youtube.comyoutube.comchemrxiv.org For the synthesis of acrylic acid derivatives, this can involve the carbonylation of alkenes or vinyl halides. youtube.com

One relevant approach is the hydrocarboxylation of an alkene, where an alkene, carbon monoxide, and a hydrogen source react in the presence of a catalyst to form a carboxylic acid. rsc.org In the context of synthesizing the target molecule, this would conceptually involve the hydrocarboxylation of a diene precursor derived from the cyclohexene (B86901) ring. Another strategy involves the carbonylation of a vinyl halide. For instance, a vinyl tosylate, which can be prepared from a ketone like a substituted cyclohexanone, can undergo palladium-catalyzed carbonylation to yield the corresponding acrylic acid derivative. youtube.com

Recent studies have focused on the carbonylation of acrylic acid itself to produce succinic anhydride, utilizing a cobalt carbonyl catalyst ([Co2(CO)8]) with a bidentate phosphine (B1218219) ligand. chemrxiv.orgresearchgate.netresearchgate.net While this reaction transforms an acrylic acid rather than forming one, it demonstrates the utility of metal catalysts in activating unsaturated systems for carbonylation. researchgate.netresearchgate.net The conditions for such reactions are often mild, proceeding at temperatures around 90 °C and pressures of 16 bar of CO/H2. researchgate.netresearchgate.net

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Palladium Complex | Vinyl Tosylate | Acrylic Acid Derivative | youtube.com |

| Cp2TiCl2 | Alkyne | α,β-Unsaturated Carboxylic Acid | rsc.org |

| [Co2(CO)8] / dcpe | Acrylic Acid | Succinic Anhydride | chemrxiv.orgresearchgate.netresearchgate.net |

Condensation and Alkylation Reactions in Analogous Acrylic Acid Syntheses

Condensation reactions are a cornerstone of C-C bond formation in organic chemistry and are widely used for synthesizing α,β-unsaturated acids. alfa-chemistry.comwikipedia.orgpurechemistry.orgtaylorandfrancis.com The Knoevenagel condensation, and its Doebner modification, are particularly relevant for the synthesis of (E)-3-(cyclohex-1-en-1-yl)acrylic acid. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

The general Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters), catalyzed by a weak base like piperidine (B6355638). alfa-chemistry.comwikipedia.org The reaction proceeds through nucleophilic addition followed by dehydration to form an α,β-unsaturated product. alfa-chemistry.com

For the synthesis of the target compound, the starting aldehyde would be 1-cyclohexene-1-carboxaldehyde . sigmaaldrich.com The reaction of this aldehyde with malonic acid under Knoevenagel conditions would lead to the desired acrylic acid.

The Doebner modification specifically utilizes malonic acid in the presence of pyridine (B92270) as both the catalyst and solvent. wikipedia.orgorganic-chemistry.org A key feature of this modification is that the condensation is typically followed by decarboxylation, which is advantageous when starting with malonic acid to yield a mono-carboxylic acid. wikipedia.orgyoutube.com The reaction is believed to proceed through an iminium ion intermediate when a base like piperidine is used, which then reacts with the enolate of malonic acid. youtube.com

| Reaction | Typical Reagents | Key Feature | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound, Weak Base (e.g., Piperidine) | Forms α,β-unsaturated products. | alfa-chemistry.comwikipedia.org |

| Doebner Modification | Aldehyde, Malonic Acid, Pyridine | Condensation is followed by decarboxylation. | wikipedia.orgorganic-chemistry.org |

Stereoselective Control in the Formation of the (E)-Isomer

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing α,β-unsaturated acids and esters. nih.govrsc.orgnih.gov Several synthetic methods are known to strongly favor the formation of the thermodynamically more stable (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method that produces predominantly (E)-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnrochemistry.com In contrast to the Wittig reaction, the HWE reaction offers several advantages: the phosphonate carbanions are more nucleophilic, the reaction conditions are often milder, and the water-soluble dialkylphosphate byproduct is easily removed. wikipedia.orgorganic-chemistry.org The (E)-selectivity arises from steric control during the formation of the oxaphosphetane intermediate, where an antiperiplanar approach is favored, leading to the trans-alkene product. alfa-chemistry.comorganic-chemistry.org

For the synthesis of (E)-3-(cyclohex-1-en-1-yl)acrylic acid, the HWE reaction would involve reacting 1-cyclohexene-1-carboxaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.

Other methods for stereoselective synthesis include:

Peterson Olefination : This reaction uses α-silylated carbanions, and by controlling the work-up conditions (acidic or basic), one can selectively obtain either the (E) or (Z)-alkene. Acid work-up of the intermediate β-hydroxy silane (B1218182) typically yields the E-unsaturated ester. rsc.org

Palladium-Catalyzed Carbonylation : These reactions can be highly stereospecific. For example, the carbonylation of (E/Z)-1-bromo-1-fluoroalkenes can lead to pure (E)- or (Z)-α-fluoro-α,β-unsaturated esters and amides, depending on the starting material's geometry. acs.org

Derivatization Strategies Employing the (E)-3-(cyclohex-1-en-1-yl)acrylic acid Scaffold

The structure of (E)-3-(cyclohex-1-en-1-yl)acrylic acid offers two primary sites for chemical modification: the carboxylic acid group and the double bond within the cyclohexene ring.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and it can be converted into a wide array of other functionalities. thermofisher.com

Esterification : The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester, through reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. This is a fundamental transformation, leading to compounds like methyl (E)-3-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)acrylate, an analogous structure. nih.gov

Amidation : Reaction with an amine, often activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. thermofisher.com This reaction is central to peptide synthesis and can be used to link the acrylic acid scaffold to amino acids or other amine-containing molecules. thermofisher.com α,β-Unsaturated amides are also valuable as Michael acceptors. acs.org

Reduction : The carboxylic acid can be reduced to the corresponding allylic alcohol, 3-(cyclohex-1-en-1-yl)prop-2-en-1-ol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

Conversion to Acyl Halides : Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which can then be used to form esters, amides, and other derivatives under mild conditions.

Modifications and Substitutions on the Cyclohexene Ring

The C=C double bond within the cyclohexene ring is a key site for functionalization, primarily through electrophilic addition reactions. libretexts.orgchemguide.co.uklibretexts.orglibretexts.org

Halogenation : The double bond can react with halogens like bromine (Br2) or chlorine (Cl2) to give a dihalogenated cyclohexane (B81311) derivative. chemguide.co.uk The addition typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. youtube.com

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, forming a carbocation intermediate. chemguide.co.uklibretexts.org

Hydration : In the presence of a strong acid catalyst like sulfuric acid, water can add across the double bond to form an alcohol (cyclohexanol derivative). libretexts.orgchemguide.co.uk The reaction proceeds by protonation of the double bond to form a carbocation, which is then attacked by water. chemguide.co.uk

Epoxidation : The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield various 1,2-disubstituted products.

Oxidation : Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) can cleave the double bond, leading to the formation of dicarboxylic acids or other oxidized products, which would significantly alter the core structure. mdpi.com

Exploration of Heterocyclic Analogs and Conjugates

The inherent reactivity of the α,β-unsaturated carboxylic acid functionality in (E)-3-(cyclohex-1-en-1-yl)acrylic acid makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically involve the participation of the double bond and/or the carboxylic acid group in cyclization reactions with various reagents containing heteroatoms.

One of the most common strategies for synthesizing five-membered heterocyclic rings from α,β-unsaturated carbonyl compounds is through [3+2] cycloaddition reactions. For instance, the reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines. researchgate.netiscience.in In a similar fashion, (E)-3-(cyclohex-1-en-1-yl)acrylic acid can be expected to react with hydrazines to yield pyrazoline derivatives. The reaction likely proceeds through an initial Michael addition of the hydrazine to the β-carbon of the acrylic acid, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. The specific structure of the resulting pyrazoline would depend on the substitution pattern of the hydrazine used.

Six-membered heterocyclic systems, such as pyrimidinones, can also be accessed from α,β-unsaturated acid derivatives. The Biginelli reaction, a multicomponent reaction, provides a classic route to dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.gov While not a direct application, analogous reactions involving (E)-3-(cyclohex-1-en-1-yl)acrylic acid or its derivatives with urea or amidines could potentially lead to the formation of pyrimidine-based heterocycles. For example, the reaction of α,β-unsaturated ketones with amidines can yield pyrimidines through a [3+3] annulation followed by oxidation. mdpi.com

Furthermore, intramolecular cyclization of suitably functionalized derivatives of (E)-3-(cyclohex-1-en-1-yl)acrylic acid can lead to the formation of fused heterocyclic systems. For example, enzymatic processes have been shown to facilitate the intramolecular β-C-H functionalization of substituted cyclohexanones to produce bridged bicyclic nitrogen heterocycles. osti.gov This suggests that with appropriate enzymatic or chemical activation, the cyclohexene ring and the acrylic acid moiety could participate in intramolecular cyclization events.

The Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds is another powerful tool for creating complex molecular architectures. wikipedia.orgrsc.org Various N-heterocyclic compounds can act as nucleophiles, adding to the β-position of the acrylic acid derivative. The resulting adducts can then either be stable conjugates or undergo further transformations to yield more complex heterocyclic structures.

| Starting Material | Reagent | Resulting Heterocyclic Analog (Plausible) | Reaction Type |

| (E)-3-(cyclohex-1-en-1-yl)acrylic acid | Hydrazine Hydrate | Pyrazoline derivative | [3+2] Cycloaddition |

| (E)-3-(cyclohex-1-en-1-yl)acrylic acid | Substituted Hydrazines | Substituted Pyrazoline derivative | [3+2] Cycloaddition |

| (E)-3-(cyclohex-1-en-1-yl)acrylic acid | Urea/Amidine | Pyrimidinone derivative | [3+3] Annulation |

| Functionalized (E)-3-(cyclohex-1-en-1-yl)acrylic acid | - | Fused Heterocycle | Intramolecular Cyclization |

| (E)-3-(cyclohex-1-en-1-yl)acrylic acid | N-Heterocycle | N-substituted β-amino acid derivative | Michael Addition |

Reaction Mechanisms and Pathways Involving (E)-3-(cyclohex-1-en-1-yl)acrylicacid

The chemical reactivity of (E)-3-(cyclohex-1-en-1-yl)acrylic acid is predominantly governed by the electrophilic nature of the β-carbon in the α,β-unsaturated system and the nucleophilicity of the carboxylate group. These features allow the compound to participate in a variety of reaction mechanisms.

Michael Addition (Conjugate Addition): This is a fundamental reaction pathway for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com Nucleophiles, including carbanions, amines, thiols, and N-heterocycles, can add to the electron-deficient β-carbon of the acrylic acid moiety. wikipedia.orgrsc.org The reaction is typically base-catalyzed, which enhances the nucleophilicity of the attacking species. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-addition product. The general mechanism for a Michael addition is depicted below:

Step 1: Nucleophilic attack. A nucleophile attacks the β-carbon of the α,β-unsaturated system.

Step 2: Formation of an enolate. The π-electrons from the double bond shift to form an enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Step 3: Protonation. The enolate is protonated by a proton source (often the solvent or a conjugate acid of the base catalyst) to give the final Michael adduct.

Cycloaddition Reactions: (E)-3-(cyclohex-1-en-1-yl)acrylic acid can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. google.com In this [4+2] cycloaddition, the acrylic acid's double bond reacts with a conjugated diene. The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The presence of the electron-withdrawing carboxylic acid group activates the double bond of the acrylic acid, making it a more reactive dienophile.

Similarly, in [3+2] cycloaddition reactions, such as the formation of pyrazolines with diazoalkanes or nitrile imines, the acrylic acid derivative acts as the dipolarophile. rsc.org The reaction proceeds through a concerted mechanism, leading to the formation of a five-membered heterocyclic ring.

The following table summarizes some of the key reaction pathways involving (E)-3-(cyclohex-1-en-1-yl)acrylic acid.

| Reaction Pathway | Description | Key Intermediates |

| Michael Addition | Nucleophilic 1,4-addition to the α,β-unsaturated system. masterorganicchemistry.com | Enolate |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene to form a cyclohexene derivative. google.com | Cyclic transition state |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., from a hydrazine derivative) to form a five-membered heterocycle. rsc.org | Cyclic transition state |

| Intramolecular Cyclization | Cyclization involving both the cyclohexene ring and the acrylic acid moiety, often requiring prior functionalization. osti.gov | Varies depending on the specific reaction |

Structural Elucidation and Advanced Spectroscopic Characterization of E 3 Cyclohex 1 En 1 Yl Acrylicacid

High-Resolution Spectroscopic Techniques for Structural Assignment

The definitive structural assignment of (E)-3-(cyclohex-1-en-1-yl)acrylic acid, with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol , relies on the synergistic interpretation of data from various high-resolution spectroscopic methods. These techniques provide unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the relative orientation of substituents.

The ¹H NMR spectrum of (E)-3-(cyclohex-1-en-1-yl)acrylic acid in a suitable deuterated solvent, such as CDCl₃, reveals characteristic signals corresponding to the different types of protons in the molecule. The vinylic protons of the acrylic acid moiety are expected to appear as doublets in the downfield region, typically between δ 5.5 and 7.5 ppm. The large coupling constant (J-value) between these two protons would confirm the E (trans) configuration of the double bond. The proton on the cyclohexene (B86901) ring (C1-H) would likely appear as a broad multiplet. The allylic and aliphatic protons of the cyclohexene ring would resonate in the upfield region, between δ 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. The carbons of the acrylic acid double bond would be found in the δ 115-150 ppm region, while the carbons of the cyclohexene ring would resonate at chemical shifts indicative of their sp² or sp³ hybridization state.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | >10 (broad s) | ~172 |

| =CH-COOH | ~7.2 (d) | ~145 |

| -CH=CH-COOH | ~5.8 (d) | ~120 |

| =CH- (cyclohexene) | ~6.0 (m) | ~138 |

| =C- (cyclohexene) | - | ~135 |

| Allylic CH₂ | ~2.2 (m) | ~28 |

| Aliphatic CH₂ | ~1.7 (m) | ~25 |

| Aliphatic CH₂ | ~1.6 (m) | ~22 |

| Aliphatic CH₂ | ~2.1 (m) | ~26 |

Note: These are predicted values and may vary from experimental results.

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the two vinylic protons of the acrylic acid chain, confirming their direct coupling. It would also map out the network of coupled protons within the cyclohexene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the vinylic protons to the carbonyl carbon and to the carbons of the cyclohexene ring, thus confirming the link between the acrylic acid moiety and the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. A key observation would be a cross-peak between the vinylic proton adjacent to the cyclohexene ring and the protons on the ring, which would further confirm the geometry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For (E)-3-(cyclohex-1-en-1-yl)acrylic acid (C₉H₁₂O₂), the calculated monoisotopic mass is 152.08373 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated and compared with experimental data from ion mobility-mass spectrometry. libretexts.org

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (-17 Da) and the loss of a carboxyl group (-45 Da). libretexts.org The cleavage of the bond between the acrylic acid chain and the cyclohexene ring would also be a likely fragmentation pathway, leading to ions corresponding to the cyclohexenyl cation or the acrylic acid radical cation.

Table 2: Predicted Mass Spectrometry Data for (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 152.08 | Molecular Ion |

| [M-OH]⁺ | 135.08 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 107.08 | Loss of carboxyl group |

| [C₆H₉]⁺ | 81.07 | Cyclohexenyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

The IR spectrum of (E)-3-(cyclohex-1-en-1-yl)acrylic acid would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group. The C=C stretching vibrations of the acrylic acid and cyclohexene moieties would appear in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending of the trans-disubstituted double bond would give a strong band around 960-980 cm⁻¹.

The Raman spectrum would also show characteristic bands. The C=C stretching vibrations are typically strong in the Raman spectrum, providing clear signals for both the acrylic and cyclohexene double bonds. The C=O stretch would also be visible, though generally weaker than in the IR spectrum.

Table 3: Key Vibrational Spectroscopy Bands for (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) | Moderate |

| C=C (Alkene) | Stretching | 1600-1650 (medium) | Strong |

| C-H (sp² trans) | Out-of-plane bending | 960-980 (strong) | Weak |

| C-H (sp³) | Stretching | 2850-2960 (medium) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.

For (E)-3-(cyclohex-1-en-1-yl)acrylic acid, the key chromophore responsible for UV absorption is the conjugated system formed by the cyclohexene ring double bond and the acrylic acid moiety. This extended π-system involves the C=C double bond of the cyclohexene ring in conjugation with the C=C double bond and the C=O double bond of the acrylic acid group. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The primary electronic transition expected for this compound is a π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, the absorption maximum (λmax) for this transition is expected to occur at a longer wavelength compared to the individual, non-conjugated chromophores. For instance, isolated C=C double bonds typically absorb in the far UV region (around 170-190 nm), while conjugated dienes show a λmax around 215-240 nm. The further extension of the conjugated system by the carbonyl group in (E)-3-(cyclohex-1-en-1-yl)acrylic acid would likely result in a bathochromic shift (a shift to a longer wavelength) of the λmax to a value greater than 220 nm. The exact λmax would be influenced by the solvent used for the analysis.

A weaker n → π* transition, involving the promotion of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital of the carbonyl group, may also be observed. These transitions are typically of lower intensity (lower molar absorptivity, ε) and appear at longer wavelengths than the π → π* transitions.

A hypothetical UV-Vis data table for (E)-3-(cyclohex-1-en-1-yl)acrylic acid, based on typical values for similar conjugated systems, is presented below. It is important to note that these are estimated values and actual experimental data may vary.

| Parameter | Estimated Value | Transition Type |

| λmax | ~230-260 nm | π → π |

| Molar Absorptivity (ε) | High (e.g., >10,000 L·mol⁻¹·cm⁻¹) | π → π |

| λmax | ~300-340 nm | n → π |

| Molar Absorptivity (ε) | Low (e.g., <1000 L·mol⁻¹·cm⁻¹) | n → π |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest search, a specific single-crystal X-ray diffraction study for (E)-3-(cyclohex-1-en-1-yl)acrylic acid has not been reported in the accessible literature. However, based on the known structures of similar acrylic acid derivatives and cyclic compounds, several structural features can be anticipated.

The molecule would be expected to crystallize in a centrosymmetric space group, which is common for achiral molecules. The crystal packing would likely be dominated by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules. These hydrogen bonds typically form a head-to-tail dimeric motif, creating a stable, extended network.

A hypothetical crystallographic data table for (E)-3-(cyclohex-1-en-1-yl)acrylic acid is provided below. These values are illustrative and based on general observations for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

| Volume (ų) | ~1500-2000 |

| Z (molecules/unit cell) | 4 or 8 |

Computational Chemistry and Theoretical Investigations of E 3 Cyclohex 1 En 1 Yl Acrylicacid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide deep insights into molecular structure, reactivity, and spectroscopic characteristics. For (E)-3-(cyclohex-1-en-1-yl)acrylic acid, computational studies, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to (E)-3-(cyclohex-1-en-1-yl)acrylic acid to determine its most stable three-dimensional arrangement (optimized geometry) and to describe the distribution and energies of its electrons. These calculations are foundational for understanding the molecule's stability and chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For (E)-3-(cyclohex-1-en-1-yl)acrylic acid, the HOMO is primarily localized on the cyclohexene (B86901) ring and the acrylic acid's double bond, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the carboxylic acid group, suggesting this area is the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. nih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be predicted. These predicted frequencies for (E)-3-(cyclohex-1-en-1-yl)acrylic acid can be correlated with experimental spectra to confirm the molecular structure and identify characteristic functional groups. For instance, the calculated stretching frequency of the carbonyl group (C=O) in the carboxylic acid moiety and the C=C stretching vibrations of the cyclohexene ring and the acrylic chain can be matched with the corresponding peaks in the experimental IR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3500-3700 |

| C=O stretch (Carboxylic Acid) | 1700-1750 |

| C=C stretch (Acrylic) | 1620-1650 |

| C=C stretch (Cyclohexene) | 1650-1680 |

| C-O stretch (Carboxylic Acid) | 1250-1350 |

Note: Predicted frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface. wolfram.com Different colors are used to indicate regions of varying potential; typically, red denotes areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green indicates areas of neutral potential.

For (E)-3-(cyclohex-1-en-1-yl)acrylic acid, the MEP map reveals that the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group exhibits a region of high positive potential, indicating its susceptibility to deprotonation. The cyclohexene ring and the acrylic double bond show intermediate potentials, reflecting their ability to participate in various chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. ijnc.irresearchgate.net

In the case of (E)-3-(cyclohex-1-en-1-yl)acrylic acid, NBO analysis can reveal the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the carbonyl oxygen and the π* antibonding orbital of the C=C double bond indicates a degree of conjugation that stabilizes the molecule. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)).

Table 3: Selected NBO Interactions and Second-Order Perturbation Energies for (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O1) | π(C=C) | 15.2 |

| LP(O2) | σ(C-O1) | 8.5 |

| π(C=C) | π*(C=O) | 20.1 |

Note: LP denotes a lone pair, π and σ represent bonding orbitals, and * indicates an antibonding orbital. The values are illustrative.

Molecules with extended π-conjugated systems and significant intramolecular charge transfer can exhibit non-linear optical (NLO) properties. These materials have applications in various fields, including telecommunications, optical computing, and data storage. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov

The presence of the conjugated system in (E)-3-(cyclohex-1-en-1-yl)acrylic acid, which includes the cyclohexene double bond, the acrylic double bond, and the carbonyl group, suggests potential NLO activity. Theoretical calculations of the hyperpolarizability can provide an initial assessment of its NLO potential. A larger value of β indicates a stronger NLO response.

Table 4: Calculated NLO Properties of (E)-3-(cyclohex-1-en-1-yl)acrylic acid

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 2.5 |

| Polarizability (α) (a.u.) | 105 |

| First-Order Hyperpolarizability (β) (a.u.) | 250 |

Note: These values are dependent on the computational method and basis set employed.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These approaches are instrumental in drug discovery and development, offering insights into how a compound like (E)-3-(cyclohex-1-en-1-yl)acrylic acid might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule like (E)-3-(cyclohex-1-en-1-yl)acrylic acid) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. nih.gov

For a compound like (E)-3-(cyclohex-1-en-1-yl)acrylic acid, potential protein targets could include enzymes that are known to be modulated by molecules with similar structural features. For instance, studies on other acrylic acid derivatives have identified enzymes like thymidine (B127349) phosphorylase and cyclooxygenase-2 (COX-2) as potential targets. tandfonline.comrsc.org Molecular docking studies would be crucial in evaluating the potential of (E)-3-(cyclohex-1-en-1-yl)acrylic acid as an inhibitor for such targets.

A typical molecular docking workflow would involve:

Preparation of the three-dimensional structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB).

Generation of a 3D conformation of (E)-3-(cyclohex-1-en-1-yl)acrylic acid.

Using a docking program (e.g., AutoDock, Glide, or GOLD) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and ranking the resulting poses based on a scoring function that estimates the binding free energy.

The results of such a study would likely be presented in a table summarizing the binding affinities and key interactions. While specific data for the target compound is not available, an illustrative table based on studies of similar compounds is presented below.

Interactive Data Table: Illustrative Molecular Docking Results for (E)-3-(cyclohex-1-en-1-yl)acrylic acid against Potential Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Thymidine Phosphorylase | 1UOU | -7.9 | Lys193, Ser217, His85 | Hydrogen Bond, Hydrophobic |

| Aldose Reductase | 1ADS | -7.2 | Trp111, His110, Tyr48 | Hydrogen Bond, Pi-Pi Stacking |

| Carbonic Anhydrase II | 2CBA | -6.8 | His94, Thr199, Thr200 | Hydrogen Bond, Metal Coordination |

Disclaimer: The data in this table is illustrative and based on typical findings for structurally related compounds. It does not represent the results of actual experiments on (E)-3-(cyclohex-1-en-1-yl)acrylic acid.

The analysis of these interactions is critical. For example, the carboxylic acid group of (E)-3-(cyclohex-1-en-1-yl)acrylic acid would be a prime candidate for forming hydrogen bonds with polar amino acid residues in the active site of a target protein. The cyclohexene ring could engage in hydrophobic or van der Waals interactions. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target complex. rsc.org MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction.

An MD simulation of the (E)-3-(cyclohex-1-en-1-yl)acrylic acid-protein complex would typically involve:

Placing the docked complex in a simulated aqueous environment.

Applying a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system. diva-portal.org

Solving Newton's equations of motion for all atoms in the system over a specific period (nanoseconds to microseconds).

The resulting trajectory provides a wealth of information. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand can indicate the stability of the binding pose. A stable complex would show minimal fluctuations in RMSD over the course of the simulation. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding.

Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scores, using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area).

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters and Findings for a (E)-3-(cyclohex-1-en-1-yl)acrylic acid-Protein Complex

| Parameter | Value (Hypothetical) | Description |

| Simulation Software | GROMACS | A widely used package for MD simulations. |

| Force Field | AMBER99SB | A set of parameters to describe the interactions between atoms. |

| Simulation Time | 100 ns | The duration of the simulated molecular motion. |

| Average RMSD of Ligand | 1.5 Å | A measure of the ligand's stability in the binding pocket. |

| Key Stable H-Bonds | Arg120, Tyr355 | Hydrogen bonds that are maintained for a significant portion of the simulation. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | An estimation of the strength of the ligand-protein interaction. |

Disclaimer: The data in this table is illustrative and based on typical findings for structurally related compounds. It does not represent the results of actual experiments on (E)-3-(cyclohex-1-en-1-yl)acrylic acid.

These simulations would be invaluable in confirming the stability of the interactions predicted by molecular docking and in providing a more realistic picture of the conformational dynamics of the complex.

Biological Activity and Pharmacological Potential of E 3 Cyclohex 1 En 1 Yl Acrylicacid and Its Analogs

In Vitro Enzyme Inhibition Assays

The ability of (E)-3-(cyclohex-1-en-1-yl)acrylic acid and its analogs to inhibit specific enzymes has been a subject of scientific investigation, revealing potential applications in various fields of medicine and biotechnology.

Thymidine (B127349) phosphorylase (TP) is an enzyme that plays a crucial role in cancer progression by promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.net The inhibition of TP is therefore a significant strategy in the development of anticancer drugs. researchgate.net

Recent studies have investigated acrylic acid derivatives as potential TP inhibitors. In a study on compounds isolated from Achillea mellifolium, three new acrylic acid derivatives, which are analogs of (E)-3-(cyclohex-1-en-1-yl)acrylic acid, were evaluated for their TP inhibitory activity. researchgate.net The compounds, ethyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate, methyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate, and (4S,6R)-6-methoxy-3,5,5-trimethyl-4-((E)-3-oxobut-1-en-1-yl)cyclohex-2-en-1-one, demonstrated notable inhibitory potential against thymidine phosphorylase. researchgate.net

The most active of these was (4S,6R)-6-methoxy-3,5,5-trimethyl-4-((E)-3-oxobut-1-en-1-yl)cyclohex-2-en-1-one, which exhibited an IC₅₀ value of 57.81 ± 3.41 µM. researchgate.net The other two acrylate (B77674) derivatives also showed activity with IC₅₀ values of 89.92 ± 0.37 µM and 158.9 ± 0.97 µM, respectively. researchgate.net These findings highlight the potential of the cyclohexenyl acrylic acid scaffold as a basis for designing new TP inhibitors.

Table 1: Thymidine Phosphorylase (TP) Inhibition by Acrylic Acid Analogs

| Compound | IC₅₀ (µM) researchgate.net |

|---|---|

| (4S,6R)-6-methoxy-3,5,5-trimethyl-4-((E)-3-oxobut-1-en-1-yl)cyclohex-2-en-1-one | 57.81 ± 3.41 |

| Methyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate | 89.92 ± 0.37 |

| Ethyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate | 158.9 ± 0.97 |

The same acrylic acid derivatives isolated from Achillea mellifolium were also tested for their ability to inhibit urease and α-glucosidase. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. nih.govnih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

All three tested acrylic acid analogs demonstrated potent inhibition of jack bean urease, with IC₅₀ values superior to the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.5 ± 0.01 µM). nih.gov The most effective was compound 3 , with an IC₅₀ of 10.46 ± 0.033 µM. nih.gov This was the first report of urease inhibitory activity for this class of compounds. nih.gov

In contrast, the α-glucosidase inhibitory activity of these compounds was modest. All three derivatives showed IC₅₀ values significantly higher than the standard drug, acarbose, indicating weak potential in this area. nih.gov

Table 2: Urease and α-Glucosidase Inhibition by Acrylic Acid Analogs

| Compound | Urease IC₅₀ (µM) nih.gov | α-Glucosidase IC₅₀ (µM) nih.gov |

|---|---|---|

| (4S,6R)-6-methoxy-3,5,5-trimethyl-4-((E)-3-oxobut-1-en-1-yl)cyclohex-2-en-1-one | 10.46 ± 0.033 | >400 |

| Methyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate | 13.71 ± 0.07 | >400 |

| Ethyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate | 16.87 ± 0.02 | >400 |

| Thiourea (Urease Standard) | 21.5 ± 0.01 | N/A |

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes and prostaglandins. nih.govresearchgate.net Inhibitors of these enzymes are widely used as anti-inflammatory drugs. nih.gov

Research into acrylic acid derivatives has revealed their potential as dual LOX/COX inhibitors. A study on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids showed that these compounds are potent and selective COX-2 inhibitors. nih.gov For instance, the analog with a C-2 3-bromophenyl substituent displayed a COX-2 IC₅₀ of approximately 0.32 µM with a high selectivity index (>316) over COX-1. nih.gov Furthermore, derivatives with a 4-hydroxyphenyl or 4-acetamidophenyl group at the C-2 position were identified as particularly potent 5-LOX inhibitors, with IC₅₀ values of 0.56 µM and 0.11 µM, respectively. nih.gov

Another study focusing on acrylic acid derivatives with thienyl, furfuryl, and 3,5-ditert-butyl-4-hydroxyphenyl substituents also reported on their LOX and COX-1 inhibitory activities. One compound, in particular, showed moderate LOX inhibition with an IC₅₀ of 100 µM, while others exhibited poor but detectable COX-1 inhibition (75% inhibition at 100 µM). nih.gov

Table 3: LOX and COX Inhibition by Structurally Related Acrylic Acid Analogs

| Compound Class/Derivative | Target Enzyme | IC₅₀ or % Inhibition | Reference |

|---|---|---|---|

| (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | COX-2 | ~0.32 µM | nih.gov |

| (E)-2-(4-Hydroxyphenyl)-3-(4-methanesulfonylphenyl)acrylic acid | 5-LOX | 0.56 µM | nih.gov |

| (E)-2-(4-Acetamidophenyl)-3-(4-methanesulfonylphenyl)acrylic acid | 5-LOX | 0.11 µM | nih.gov |

| Acrylic acid with thienyl/furfuryl substituents (Compound 4I) | LOX | 100 µM | nih.gov |

Evaluation of Antioxidant and Radical Scavenging Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The radical scavenging ability of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. researchgate.netnih.gov

The acrylic acid derivatives from Achillea mellifolium were also assessed for their antioxidant potential. researchgate.net All three compounds showed antioxidant activity, with IC₅₀ values in the DPPH assay ranging from 49.73 ± 0.41 to 79.81 ± 0.39 µg/mL. researchgate.net This indicates a moderate capacity to scavenge free radicals. Another study on acrylic acid derivatives with different aromatic substituents also reported good radical scavenging properties for several compounds. nih.gov

Table 4: Antioxidant Activity (DPPH Assay) of Acrylic Acid Analogs

| Compound | IC₅₀ (µg/mL) researchgate.net |

|---|---|

| (4S,6R)-6-methoxy-3,5,5-trimethyl-4-((E)-3-oxobut-1-en-1-yl)cyclohex-2-en-1-one | 49.73 ± 0.41 |

| Methyl (E)-3-((1S,5R)-5-methoxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acrylate | 68.39 ± 0.81 |

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For analogs of (E)-3-(cyclohex-1-en-1-yl)acrylic acid, several SAR insights can be drawn from the available research.

For Thymidine Phosphorylase Inhibition: In the study of analogs from Achillea mellifolium, the compound with a butenone side chain ((4S,6R)-6-methoxy-3,5,5-trimethyl-4-((E)-3-oxobut-1-en-1-yl)cyclohex-2-en-1-one) was more potent than the acrylate esters. researchgate.net This suggests that the nature of the acrylic acid-derived moiety significantly influences TP inhibitory activity.

For Urease Inhibition: The same trend was observed for urease inhibition, where the butenone derivative was the most active, indicating that modifications at the C3 position of the cyclohexene (B86901) ring are critical for this activity. nih.gov

For LOX/COX Inhibition: In the series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, the substituents on the C-2 aryl ring played a key role in determining potency and selectivity. nih.gov For COX-2 inhibition, bulky, hydrophobic groups at the C-2 position were favorable. For 5-LOX inhibition, groups capable of hydrogen bonding, such as hydroxyl and acetamido groups, enhanced activity significantly. nih.gov This indicates that the acrylic acid scaffold is a suitable template for designing dual COX/LOX inhibitors, and that specific substitutions can tune the activity towards different enzymes. nih.gov

For Anti-inflammatory Activity: A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that the nature of the substituent on the amidrazone moiety influences anti-inflammatory and antiproliferative effects. For example, a derivative with two 2-pyridyl substituents showed reduced cytokine release but higher toxicity, while another derivative strongly inhibited TNF-α secretion. mdpi.com

Investigations in Agrochemical Research and Plant Biological Systems

Carboxylic acids and their derivatives have a long history of use in agriculture as herbicides and plant growth regulators. patsnap.comnih.gov The cyclohexene carboxylic acid scaffold, in particular, has been explored for its potential in this area.

A patent describes cyclohexanedione-carboxylic-acid derivatives as possessing good herbicidal and plant growth-regulating properties. google.com These compounds can be formulated as emulsion concentrates, wettable powders, or granules for application. google.com While this patent does not specifically mention (E)-3-(cyclohex-1-en-1-yl)acrylic acid, it demonstrates that the broader class of cyclohexene carboxylic acid derivatives is of interest in agrochemical development. The research in this area aims to develop more effective and environmentally benign solutions for agriculture, leveraging the biodegradability often associated with carboxylic acids. patsnap.com

Role as a Precursor in Agrochemical Synthesis

There is no available scientific literature or research data that describes the role of (E)-3-(cyclohex-1-en-1-yl)acrylic acid as a precursor in the synthesis of agrochemicals. While derivatives of cyclohexene are a subject of study in agrochemistry, the specific synthetic pathways or applications involving this compound have not been documented in the public domain.

Advanced Applications and Materials Science Contributions of E 3 Cyclohex 1 En 1 Yl Acrylicacid

Strategic Utility as a Building Block and Synthetic Intermediate in Organic Synthesis

(E)-3-(cyclohex-1-en-1-yl)acrylic acid serves as a valuable building block in organic synthesis due to its bifunctional nature, incorporating both a reactive acrylic acid moiety and a cyclohexene (B86901) ring. This structure allows for a range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The acrylic acid portion can undergo reactions typical of carboxylic acids and activated alkenes, such as esterification, amidation, and addition reactions. The cyclohexene ring provides a scaffold that can be further functionalized, for instance, through epoxidation or bromination of the double bond to introduce new functionalities and create stereocenters. nih.gov

The compound's structure is related to other cyclohexane (B81311) derivatives that are useful as sensates in consumer products. google.com For example, derivatives of cyclohexanecarboxamide (B73365) have been synthesized and noted for their sensory properties. google.com The synthesis of bicyclic lactone derivatives has been achieved from related cyclohex-3-ene-1-carboxamide (B1296590) derivatives, highlighting the synthetic potential of this class of compounds. nih.gov The reduction of related isoindole-1,3(2H)-diones can yield 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives, which can then be transformed into bicyclic lactones through reactions like bromination and epoxidation. nih.gov This demonstrates the utility of the cyclohexene acrylic acid scaffold in accessing complex, three-dimensional structures.

Furthermore, the acrylic acid functionality makes (E)-3-(cyclohex-1-en-1-yl)acrylic acid a suitable monomer for polymerization reactions. The combination of Atom Transfer Radical Polymerization (ATRP) and "click" chemistry has been used to create complex polymer structures from other acrylic acid derivatives. umons.ac.be This suggests that (E)-3-(cyclohex-1-en-1-yl)acrylic acid could be similarly employed to synthesize polymers with tailored properties, where the cyclohexene group would be a pendant functionality along the polymer chain.

Exploration in the Development of Novel Functional Materials

The development of novel functional materials often relies on the design of monomers that can impart specific properties to the resulting polymer. (E)-3-(cyclohex-1-en-1-yl)acrylic acid, with its combination of a polymerizable acrylic acid group and a modifiable cyclohexene ring, is a candidate for the creation of such materials. nih.gov The polymerization of acrylic acid and its derivatives is a well-established method for producing a variety of materials with applications ranging from superabsorbents to adhesives and coatings. umons.ac.be

The incorporation of the cyclohexene ring into a poly(acrylic acid) backbone could introduce hydrophobicity and modify the mechanical properties of the resulting polymer. Furthermore, the double bond in the cyclohexene ring could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. This approach, known as post-polymerization functionalization, is a powerful tool for creating libraries of polymers with diverse functionalities from a single progenitor polymer. mcmaster.ca

The principles of "click" chemistry, which involve highly efficient and specific reactions, could be applied to materials derived from (E)-3-(cyclohex-1-en-1-yl)acrylic acid. umons.ac.benih.gov For instance, if the cyclohexene moiety were to be functionalized with an azide (B81097) or alkyne group, it could readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This would enable the straightforward attachment of a wide range of molecules, including biomolecules, dyes, or other polymers, leading to the development of advanced functional materials for various applications. The synthesis of highly functional polyols through photochemical thiol-ene "click" chemistry with allyl hydroxyl compounds demonstrates the versatility of such reactions in creating complex polymer architectures. westmont.edu

Applications as a Ligand in Catalytic Processes

The carboxylic acid group of (E)-3-(cyclohex-1-en-1-yl)acrylic acid presents the potential for this molecule to act as a ligand in coordination chemistry and catalysis. nih.gov Carboxylate ligands are known to coordinate to a wide variety of metal ions in different coordination modes (monodentate, bidentate, bridging), which can influence the catalytic activity and selectivity of the resulting metal complex.

While specific examples of (E)-3-(cyclohex-1-en-1-yl)acrylic acid being used as a ligand in catalysis are not prominent in the literature, the broader class of acrylic acid derivatives has been employed in catalytic systems. For instance, synthetic routes involving copper-catalyzed coupling reactions have been developed for cyclohexane-based derivatives. google.com This suggests that the carboxylate of (E)-3-(cyclohex-1-en-1-yl)acrylic acid could potentially coordinate to a copper catalyst. The presence of the cyclohexene ring could also play a role in influencing the steric and electronic environment of the metal center, which in turn could affect the outcome of a catalytic reaction.

Potential in Optoelectronic and Sensing Device Development

Materials with specific optoelectronic properties are at the core of modern technologies like LEDs, solar cells, and sensors. ossila.com These materials are often based on conjugated organic molecules that can absorb and emit light, or transport charge. ossila.com While (E)-3-(cyclohex-1-en-1-yl)acrylic acid itself is not a highly conjugated system, it can be a valuable component in the synthesis of larger, more complex optoelectronic materials. mdpi.com

The development of conjugated polymers for optoelectronic applications is an active area of research, and the ability to functionalize these polymers is key to tuning their properties. mcmaster.ca The use of versatile building blocks like (E)-3-(cyclohex-1-en-1-yl)acrylic acid could provide a pathway to new materials with tailored optoelectronic and sensing capabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (E)-3-(cyclohex-1-en-1-yl)acrylic acid?

- Methodological Answer : A common approach involves Knoevenagel condensation between cyclohex-1-enecarboxaldehyde and malonic acid, using acetic acid as a catalyst under reflux conditions. Post-reaction, purification is achieved via silica gel column chromatography with a hexane/dichloromethane solvent system to isolate the (E)-isomer. Yield optimization requires careful control of reaction time and temperature to minimize side products like the (Z)-isomer or polymerization .

Q. What safety protocols are critical when handling (E)-3-(cyclohex-1-en-1-yl)acrylic acid?

- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319). Use fume hoods to avoid inhalation of aerosols (H335). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers away from oxidizers, and dispose of waste via approved hazardous chemical protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows a trans-olefinic coupling constant (J = 15–16 Hz) between Hα and Hβ protons, confirming the (E)-configuration. Cyclohexene protons appear as multiplet signals at δ 5.6–6.0 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1630 cm⁻¹ (C=C stretch).

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₉H₁₂O₂). Cross-reference with PubChem data for consistency .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

Perform NMR simulations using density functional theory (DFT) with solvent models (e.g., IEFPCM for DMSO or CDCl₃).

Compare experimental coupling constants (J) and chemical shifts with computed values. Adjust dihedral angles in computational models to match observed trans-configuration.

Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check crystallographic data (if available) for geometric confirmation .

Q. What computational strategies model the compound’s reactivity in acid-catalyzed reactions?

- Methodological Answer :

- DFT Studies : Optimize ground-state geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). Analyze Fukui indices to predict electrophilic/nucleophilic sites.

- Reaction Pathways : Simulate mechanisms (e.g., esterification) using transition state theory (NEB method). Compare activation energies for different catalysts (e.g., TiO₂ vs. H₂SO₄) to identify energetically favorable pathways .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role does SHELX software play?

- Methodological Answer :

Grow single crystals via slow evaporation from ethanol/water mixtures.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and index reflections using SHELXD .

Refine structure with SHELXL : Assign anisotropic displacement parameters, validate hydrogen bonding (e.g., carboxylic acid dimers), and calculate R-factors. SHELX’s robust algorithms handle twinning or high-resolution data efficiently, ensuring precise bond-length/angle measurements .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.